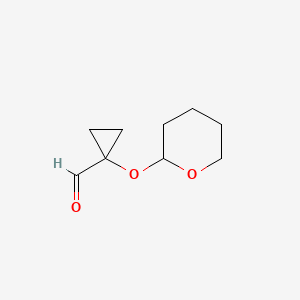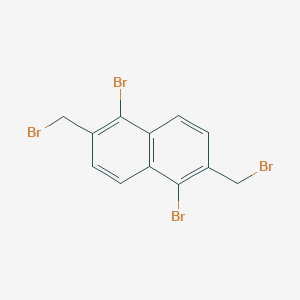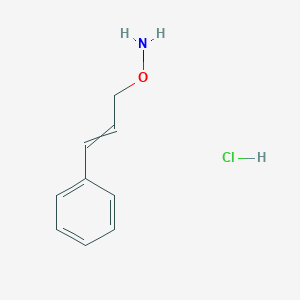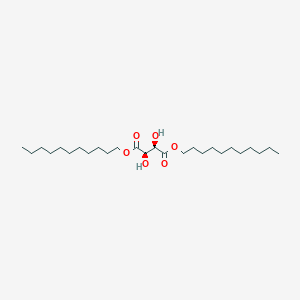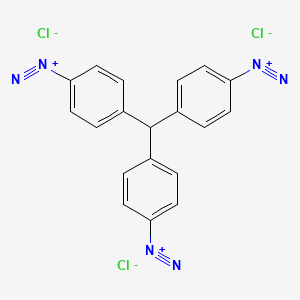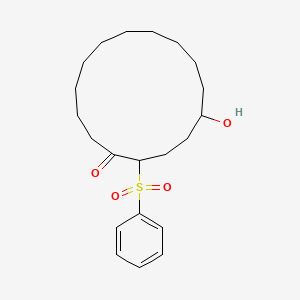
2-(Benzenesulfonyl)-5-hydroxycyclopentadecan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzenesulfonyl)-5-hydroxycyclopentadecan-1-one is an organic compound that features a benzenesulfonyl group attached to a cyclopentadecanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-5-hydroxycyclopentadecan-1-one typically involves the reaction of benzenesulfonyl chloride with a suitable cyclopentadecanone derivative. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride to prepare benzenesulfonyl chloride from sodium benzenesulfonate . The reaction is carried out under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactions using chlorosulfonic acid and benzene, followed by subsequent reactions to introduce the hydroxy and cyclopentadecanone functionalities .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzenesulfonyl)-5-hydroxycyclopentadecan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions, forming sulfonamides or sulfonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or ammonia can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of sulfonamides or sulfonates.
Wissenschaftliche Forschungsanwendungen
2-(Benzenesulfonyl)-5-hydroxycyclopentadecan-1-one has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Benzenesulfonyl)-5-hydroxycyclopentadecan-1-one involves its interaction with molecular targets such as enzymes and proteins. The benzenesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: A simpler analog with similar sulfonyl functionality.
Benzenesulfonyl chloride: A reactive intermediate used in the synthesis of sulfonyl compounds.
Sulfanilic acid: Contains a sulfonamide group and is used in the synthesis of dyes and pharmaceuticals.
Uniqueness
2-(Benzenesulfonyl)-5-hydroxycyclopentadecan-1-one is unique due to its combination of a large cyclopentadecanone ring with a benzenesulfonyl group, providing distinct chemical and physical properties that are not found in simpler sulfonyl compounds .
Eigenschaften
CAS-Nummer |
85037-97-4 |
|---|---|
Molekularformel |
C21H32O4S |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
2-(benzenesulfonyl)-5-hydroxycyclopentadecan-1-one |
InChI |
InChI=1S/C21H32O4S/c22-18-12-8-5-3-1-2-4-6-11-15-20(23)21(17-16-18)26(24,25)19-13-9-7-10-14-19/h7,9-10,13-14,18,21-22H,1-6,8,11-12,15-17H2 |
InChI-Schlüssel |
IGLWIBVYVGUQFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCC(=O)C(CCC(CCCC1)O)S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,5-Dimethylphenyl)methanesulfonyl]-4,5-dimethyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14415067.png)
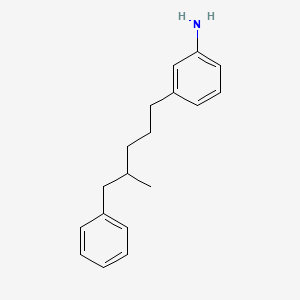
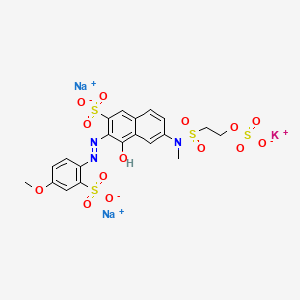
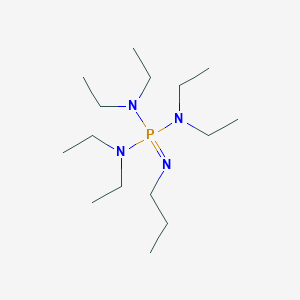
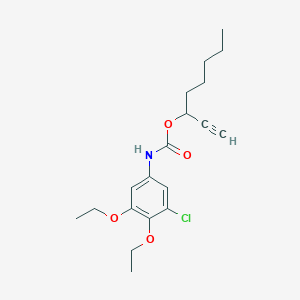
![2-Butanone, 4-[(4-chlorophenyl)amino]-](/img/structure/B14415105.png)
![2-[(Naphthalen-2-yl)oxy]-5-nitropyridine](/img/structure/B14415113.png)

